![molecular formula C6H13ClN2 B15057855 3,8-Diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B15057855.png)
3,8-Diazabicyclo[3.2.1]octane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Diazabicyclo[3.2.1]octane hydrochloride is a bicyclic organic compound that features a unique structure with two nitrogen atoms incorporated into the bicyclic framework.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diazabicyclo[3.2.1]octane hydrochloride typically involves cycloaddition reactions. One common method is the cycloaddition of azomethine ylides derived from 2(1H)-pyrazinones with acrylate and acrylic acid derivatives . For example, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate yields 3,8-diazabicyclo[3.2.1]octane in 51-73% yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the cycloaddition reactions mentioned above suggests that similar methods could be adapted for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3,8-Diazabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including cycloaddition, substitution, and rearrangement reactions .
Common Reagents and Conditions
Common reagents used in these reactions include azomethine ylides, acrylate derivatives, and acrylic acid derivatives . Reaction conditions typically involve room temperature or slightly elevated temperatures to facilitate the cycloaddition process.
Major Products
The major products formed from these reactions include 3,8-diazabicyclo[3.2.1]octane and its derivatives, such as tricyclic fused lactone-lactam systems .
Wissenschaftliche Forschungsanwendungen
3,8-Diazabicyclo[3.2.1]octane hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3,8-Diazabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with mu and delta opioid receptors, exhibiting analgesic properties . The compound’s bicyclic structure allows it to fit into the binding sites of these receptors, modulating their activity and resulting in analgesic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Diazabicyclo[2.2.2]octane: Another bicyclic compound with two nitrogen atoms, but with a different ring structure.
8-Azabicyclo[3.2.1]octane: A similar compound used in the synthesis of tropane alkaloids.
3-Methyl-3,8-diazabicyclo[3.2.1]octane: A derivative with a methyl group attached to the bicyclic framework.
Uniqueness
3,8-Diazabicyclo[3.2.1]octane hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various cycloaddition reactions and its interaction with opioid receptors make it a valuable compound in both synthetic and medicinal chemistry .
Eigenschaften
Molekularformel |
C6H13ClN2 |
|---|---|
Molekulargewicht |
148.63 g/mol |
IUPAC-Name |
3,8-diazabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C6H12N2.ClH/c1-2-6-4-7-3-5(1)8-6;/h5-8H,1-4H2;1H |
InChI-Schlüssel |
MEOVUDDPRXNDOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CNCC1N2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


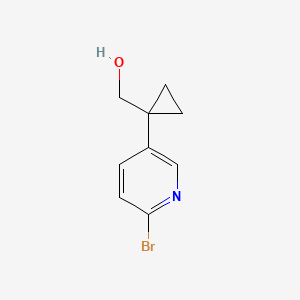
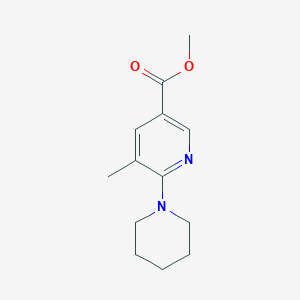
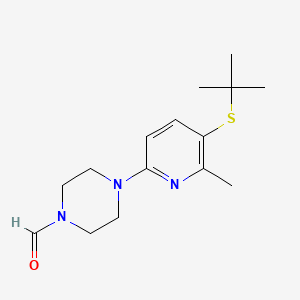
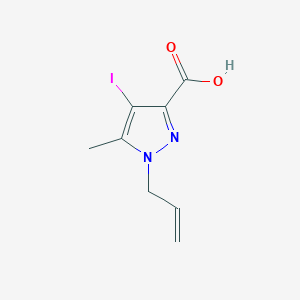
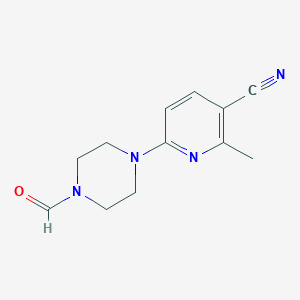
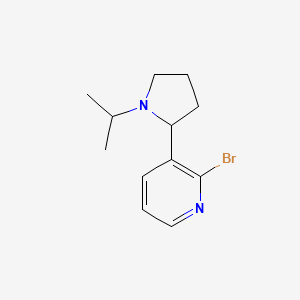
![Ethyl 4-((3-methoxyphenyl)amino)pyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B15057809.png)

![2-(4-Methoxyphenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B15057829.png)
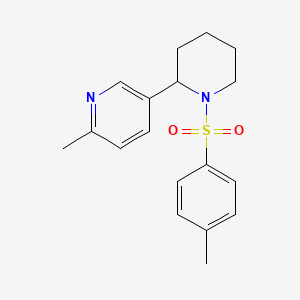

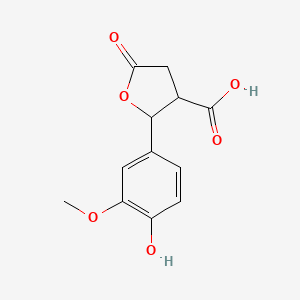
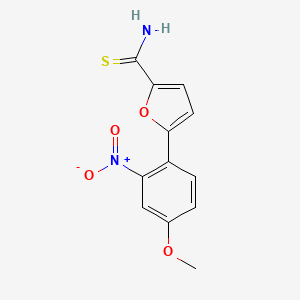
![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-propan-2-ylpropanamide](/img/structure/B15057864.png)
